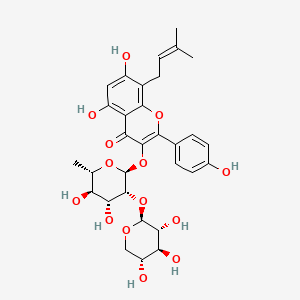

Ikarisoside F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ikarisoside F is a natural product found in Epimedium diphyllum, Epimedium grandiflorum, and Vancouveria hexandra with data available.

作用机制

- Ikarisoside F is a natural flavonol glycoside derived from plants of the genus Epimedium. These plants have been used in Traditional Chinese Medicine as tonics, antirheumatics, and aphrodisiacs .

- Specifically, this compound inhibits the secretion of catecholamines induced by acetylcholine, which is a physiological secretagogue and an agonist of nicotinic acetylcholine receptors .

- Overall, this compound’s mode of action involves blocking nicotinic acetylcholine receptor-ion channels, leading to reduced catecholamine secretion and synthesis .

- Downstream effects involve decreased catecholamine release, impacting stress responses and sympathetic nervous system activity .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生化分析

Biochemical Properties

Ikarisoside F interacts with the enzyme AdoHcy hydrolase . It has been reported to bind to this enzyme and inhibit its activity . The nature of this interaction is inhibitory, with this compound acting as an enzyme inhibitor .

Cellular Effects

This compound has been shown to inhibit the secretion of catecholamines induced by acetylcholine in cultured bovine adrenal medullary cells . This suggests that this compound can influence cell function by modulating cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biomolecules such as AdoHcy hydrolase . This binding interaction results in the inhibition of the enzyme, which can lead to changes in gene expression .

Metabolic Pathways

As a flavonol glycoside, it is likely that it interacts with enzymes and cofactors involved in flavonoid metabolism .

属性

IUPAC Name |

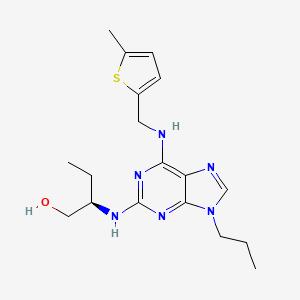

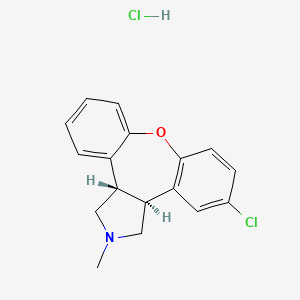

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQZXMZNLGRL-NPFMWIEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the potential benefits of Icariside F on bone health?

A1: While the provided research articles do not directly investigate the effects of Icariside F in isolation, one study explores the effects of a flavonoid fraction extracted from Herba Epimedii which includes Icariside F as one of its eight flavonoid glycoside components. This study demonstrated that the flavonoid fraction, administered to ovariectomized rats, exhibited positive effects on bone metabolism. Specifically, the fraction increased bone strength and improved trabecular bone mineral density, suggesting a potential role in mitigating bone loss associated with osteoporosis. Further research focusing specifically on Icariside F is needed to confirm its individual contribution to these observed effects.

Q2: What other flavonoids are found alongside Icariside F in the aerial parts of Epimedium brevicornum?

A2: A study on the chemical constituents of Epimedium brevicornum identified six flavonoids, including Icariside F. The other five flavonoids isolated were:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

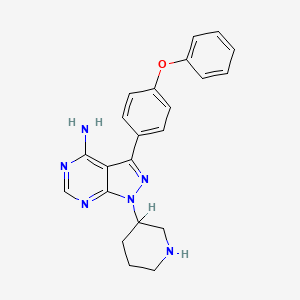

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)

![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)